molecular formula C12H12N2 B1411901 2-Methyl-3-(pyridin-4-yl)aniline CAS No. 1699682-10-4

2-Methyl-3-(pyridin-4-yl)aniline

Cat. No.: B1411901
CAS No.: 1699682-10-4
M. Wt: 184.24 g/mol
InChI Key: NAQICXQHEONPLS-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methylaniline.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-bromopyridine is coupled with 2-methylaniline in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyridin-3-yl)aniline: Similar structure but with the pyridine ring substituted at the 3-position.

    2-Methyl-3-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring substituted at the 2-position.

    3-Methyl-4-(pyridin-4-yl)aniline: Similar structure but with the methyl group at the 3-position of the aniline ring.

Uniqueness

2-Methyl-3-(pyridin-4-yl)aniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methyl-3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQICXQHEONPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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